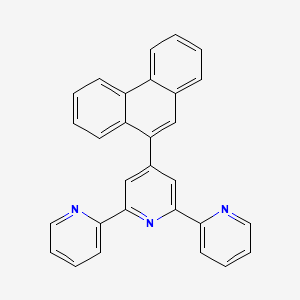
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a phenanthrene moiety attached to a pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine typically involves the coupling of phenanthrene derivatives with pyridine-based ligands. One common method is the solvothermal synthesis, where the reactants are heated in a solvent under high pressure to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may include batch reactors and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce phenanthrene-based alcohols.
科学研究应用
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic processes and exhibit unique electronic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
相似化合物的比较
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a phenanthrene moiety.
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d1′,2′-f][1,3,2]dioxaphosphepin-4-oxide: Contains a phenanthrene group but differs in its overall structure and functional groups.
Uniqueness
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is unique due to its combination of phenanthrene and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.
属性
分子式 |
C29H19N3 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C29H19N3/c1-2-10-22-20(9-1)17-25(24-12-4-3-11-23(22)24)21-18-28(26-13-5-7-15-30-26)32-29(19-21)27-14-6-8-16-31-27/h1-19H |
InChI 键 |
HBEYOIGNDGDLJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


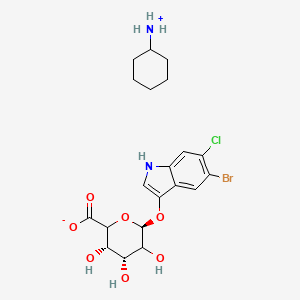
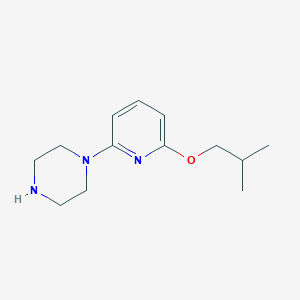
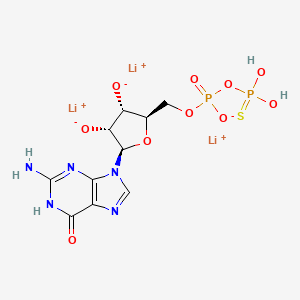
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)
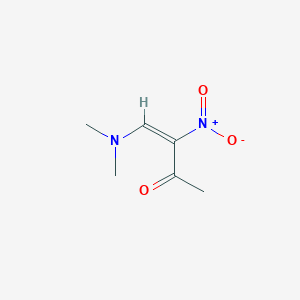
![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)



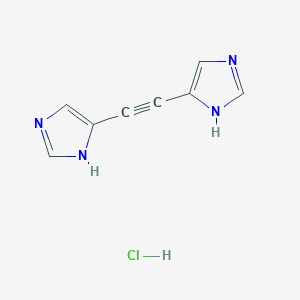
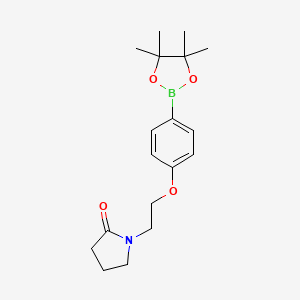
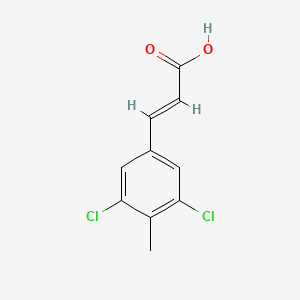
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
